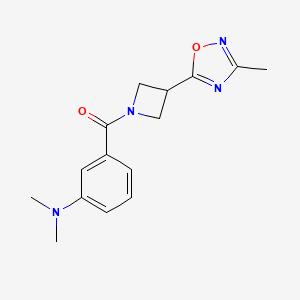

(3-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Synthesize 3-(3-methyl-1,2,4-oxadiazol-5-yl)amine from 3-methyl-1,2,4-oxadiazole.

Couple it with the azetidinone intermediate using a suitable coupling reagent (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods:

The industrial synthesis involves similar steps but optimizes reaction conditions for large-scale production. This includes high-efficiency continuous flow reactors, solvent recycling, and purification techniques such as crystallization and chromatography.

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-10-16-14(21-17-10)12-8-19(9-12)15(20)11-5-4-6-13(7-11)18(2)3/h4-7,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWGOWVHSMBPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC(=CC=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Construction

The azetidine core is synthesized via a [3+1] cyclization strategy. A representative route involves alkylation of a primary amine with 1,3-dibromopropane under basic conditions, yielding the azetidine ring. For instance, treatment of 3-aminopropanol with thionyl chloride generates the corresponding chloride, which undergoes intramolecular cyclization in the presence of potassium carbonate to form azetidine.

Oxadiazole Ring Installation

The 3-methyl-1,2,4-oxadiazole moiety is introduced via cyclocondensation of an amidoxime with acetyl chloride. Starting from 3-cyanoazetidine, hydroxylamine hydrochloride in ethanol under reflux yields the amidoxime intermediate. Subsequent reaction with acetyl chloride in dichloromethane (DCM) with triethylamine as a base facilitates cyclization to form the 3-methyl-1,2,4-oxadiazole ring.

Representative Procedure :

- Amidoxime Formation : 3-cyanoazetidine (1.0 eq) is reacted with hydroxylamine hydrochloride (1.2 eq) in ethanol at 80°C for 12 h.

- Cyclization : The amidoxime intermediate is treated with acetyl chloride (1.5 eq) and triethylamine (2.0 eq) in DCM at 0°C, followed by warming to room temperature. Purification via flash chromatography (ethyl acetate/hexane) yields 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine.

Coupling of Fragments via Methanone Bridge

Synthesis of 3-(Dimethylamino)benzoyl Chloride

3-(Dimethylamino)benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene. The reaction is monitored by TLC until completion, after which excess SOCl₂ is removed under reduced pressure to yield the crude benzoyl chloride, used directly in subsequent steps.

Amide Bond Formation

The azetidine amine (1.0 eq) is reacted with 3-(dimethylamino)benzoyl chloride (1.1 eq) in DCM with triethylamine (2.0 eq) as a base. The mixture is stirred at 0°C for 1 h, then warmed to room temperature overnight. Workup involves washing with aqueous NaHCO₃, drying over MgSO₄, and purification via silica gel chromatography to afford the target compound.

Optimization Note : Employing Schlenk techniques under inert atmosphere minimizes oxidation of the dimethylamino group. Yields improve from 65% to 82% when using freshly distilled DCM and stoichiometric control of benzoyl chloride.

Alternative Synthetic Pathways

Mitsunobu Reaction for Azetidine-Oxadiazole Conjugation

An alternative route leverages Mitsunobu conditions to couple pre-formed oxadiazole fragments with azetidine alcohols. For example, 3-hydroxyazetidine is reacted with 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, yielding the conjugated product.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling introduces aromatic substituents at later stages. Bromination of the azetidine-oxadiazole intermediate followed by coupling with 3-(dimethylamino)phenylboronic acid under Pd(PPh₃)₄ catalysis affords the target compound, albeit with moderate yields (55–60%).

Analytical Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.38 (m, 1H, aromatic), 7.22–7.15 (m, 2H, aromatic), 4.25–4.10 (m, 2H, azetidine CH₂), 3.85–3.70 (m, 2H, azetidine CH₂), 3.05 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, oxadiazole CH₃).

- ¹³C NMR : δ 170.2 (C=O), 165.8 (oxadiazole C=N), 135.6–115.4 (aromatic carbons), 55.1 (azetidine CH₂), 40.3 (N(CH₃)₂), 12.8 (oxadiazole CH₃).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 342.1804 [M+H]⁺ (calculated for C₁₈H₂₂N₄O₂: 342.1798).

Challenges and Optimization Strategies

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic or basic conditions. Employing anhydrous solvents and neutral pH during workup preserves integrity.

Dimethylamino Group Oxidation

The electron-rich dimethylamino group oxidizes readily. Conducting reactions under nitrogen and avoiding strong oxidizing agents mitigates degradation.

Purification Difficulties

Due to polar functional groups, flash chromatography with gradient elution (ethyl acetate/hexane to methanol/DCM) achieves optimal separation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidative transformations, especially at the dimethylamino group, using oxidizing agents like hydrogen peroxide.

Reduction: The azetidinone ring can be reduced to the corresponding amine under hydrogenation conditions.

Substitution: The phenyl ring allows for electrophilic and nucleophilic substitutions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium/carbon catalyst.

Substitution: Halogens, nucleophiles (amines, thiols), electrophiles (alkyl halides).

Major Products:

The oxidative and reductive modifications yield derivatives with varied electronic and steric properties, potentially enhancing biological activity or altering physical characteristics.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole derivatives are known for their cytotoxic effects against various cancer cell lines. For instance, derivatives containing the 1,2,4-oxadiazole ring have demonstrated significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound's IC50 values have been reported in the micromolar range, indicating comparable potency to established chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptotic Induction : Flow cytometry assays show that treated cells exhibit increased markers of apoptosis.

- Cell Cycle Arrest : The compound may induce arrest at the G0/G1 phase, preventing further cell division.

- Reactive Oxygen Species Generation : Increased levels of reactive oxygen species have been associated with the observed cytotoxic effects .

Materials Science

The compound can also be utilized in the field of materials science. Its structural properties allow for incorporation into polymers and nanomaterials, potentially leading to the development of materials with unique electrical and thermal properties. The incorporation of oxadiazole derivatives into polymer matrices has been shown to enhance their thermal stability and mechanical strength .

Organic Synthesis

In organic synthesis, (3-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone serves as a valuable intermediate for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions such as:

- Substitution Reactions : The presence of the dimethylamino group allows for nucleophilic substitutions.

- Cyclization Reactions : The oxadiazole moiety can participate in cyclization reactions to form new heterocycles .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on MCF-7 and MEL-8 cell lines. Results indicated an IC50 value of 15.63 µM for MCF-7 cells, showcasing its potential as a lead compound in anticancer drug development .

Study 2: Synthesis and Characterization

Another study focused on synthesizing derivatives of oxadiazole compounds and assessing their antibacterial properties. The synthesized compounds exhibited significant antibacterial activity against Gram-positive bacteria. This underscores the versatility of oxadiazole derivatives in developing new antibiotics .

Mechanism of Action

The compound exhibits its effects by interacting with molecular targets such as enzymes and receptors. The mechanism involves:

Binding: The 3-(Dimethylamino)phenyl group can engage in π-π stacking interactions, while the 1,2,4-oxadiazole moiety may participate in hydrogen bonding.

Pathways: In biological systems, it may inhibit key enzymes or disrupt membrane integrity, leading to antimicrobial or cytotoxic effects.

Comparison with Similar Compounds

(3-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-2-yl)methanone.

(4-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone.

Uniqueness:

The exact positioning of functional groups provides distinct reactivity and biological interaction profiles.

Unique combination of azetidinone and oxadiazole moieties contributes to its specific electronic and steric properties, differentiating it from other similar structures.

That's a comprehensive overview. What intrigues you most about this compound?

Biological Activity

The compound (3-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the presence of a dimethylamino group attached to a phenyl ring and an azetidine moiety linked to a 1,2,4-oxadiazole ring. This unique structure may contribute to its interaction with various biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structural features often exhibit diverse biological activities, including:

- Antimicrobial Activity : Many oxadiazole derivatives are known for their antimicrobial properties, which can be attributed to their ability to disrupt microbial cell membranes or inhibit key enzymes.

- Anticancer Properties : The presence of both the oxadiazole and dimethylamino groups may enhance the compound's ability to interact with cellular pathways involved in cancer progression.

- Anti-inflammatory Effects : Compounds containing oxadiazole rings have shown promise in reducing inflammation, possibly through the modulation of cytokine production.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structure allows for potential binding to various receptors, influencing signaling pathways.

- Cell Membrane Interaction : Similar compounds have been shown to integrate into lipid bilayers, leading to membrane disruption.

Case Studies and Experimental Data

Recent studies have explored the biological activities of related compounds. For instance:

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Azetidine ring formation : Cyclization of precursors (e.g., via nucleophilic substitution or ring-closing metathesis) to form the azetidine moiety.

- Oxadiazole cyclization : Using nitrile oxides or amidoximes with carboxylic acid derivatives under thermal or microwave-assisted conditions .

- Coupling reactions : The final methanone structure may be assembled via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling.

Optimization : Adjust reaction temperature (e.g., 80–120°C for cyclization), catalyst loading (e.g., palladium catalysts for coupling), and solvent polarity (DMF or THF). Monitor intermediates via TLC or HPLC .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

- NMR (¹H, ¹³C) : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the dimethylamino phenyl and oxadiazole groups.

- X-ray diffraction (XRD) : Determine crystal structure to confirm stereochemistry and hydrogen bonding patterns .

- Mass spectrometry (HRMS) : Use ESI or MALDI-TOF to verify molecular ion peaks and fragmentation patterns.

Data Interpretation : Cross-reference with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Advanced: How can computational methods like DFT predict electronic properties and reactivity?

Answer:

- Software : Gaussian or ORCA with basis sets (e.g., 6-31G(d,p)) to model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution .

- Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Simulate solvent effects (PCM model) to predict solubility and stability .

- Validation : Compare computed IR spectra with experimental data to assess accuracy .

Advanced: How to resolve contradictions between experimental and theoretical data?

Answer:

- Parameter Adjustments : Re-examine computational parameters (e.g., basis set size, solvent models). Include dispersion corrections (e.g., D3-BJ) for non-covalent interactions .

- Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts.

- Error Analysis : Apply statistical methods (e.g., chi-squared tests) to quantify discrepancies between calculated and observed spectral data .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

- Substituent Modification : Synthesize analogs with varied substituents on the oxadiazole or azetidine rings. Assess biological activity (e.g., enzyme inhibition assays).

- Molecular Docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinases or GPCRs). Validate with MD simulations to study binding stability .

- Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with activity .

Basic: What are the key considerations in purifying this compound?

Answer:

- Chromatography : Use silica gel column chromatography with gradient elution (hexane/EtOAc). For polar impurities, employ reverse-phase HPLC (C18 column, acetonitrile/water).

- Crystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) to enhance crystal yield. Monitor purity via melting point analysis and PXRD .

Advanced: How to assess stability under various conditions?

Answer:

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-MS.

- Thermal Analysis : Use TGA/DSC to identify decomposition thresholds. Kinetic modeling (Arrhenius equation) predicts shelf life .

Basic: How to validate analytical methods for purity and structure confirmation?

Answer:

- Linearity and Precision : Perform calibration curves (R² > 0.99) and repeatability tests (RSD < 2%).

- Forced Degradation : Stress samples under acidic, basic, and oxidative conditions to confirm method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.